molecular formula C17H29N3O4 B7043380 tert-butyl N-[[1-[methyl-(6-oxopiperidine-2-carbonyl)amino]cyclobutyl]methyl]carbamate

tert-butyl N-[[1-[methyl-(6-oxopiperidine-2-carbonyl)amino]cyclobutyl]methyl]carbamate

Cat. No.: B7043380
M. Wt: 339.4 g/mol
InChI Key: CDAGEWGJEKHURD-UHFFFAOYSA-N
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Description

tert-Butyl N-[[1-[methyl-(6-oxopiperidine-2-carbonyl)amino]cyclobutyl]methyl]carbamate is a complex organic compound that features a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[[1-[methyl-(6-oxopiperidine-2-carbonyl)amino]cyclobutyl]methyl]carbamate typically involves multiple steps. One common method involves the reaction of tert-butyl carbamate with a cyclobutylmethylamine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[[1-[methyl-(6-oxopiperidine-2-carbonyl)amino]cyclobutyl]methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-Butyl N-[[1-[methyl-(6-oxopiperidine-2-carbonyl)amino]cyclobutyl]methyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[[1-[methyl-(6-oxopiperidine-2-carbonyl)amino]cyclobutyl]methyl]carbamate involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(2-oxiranylmethyl)carbamate
  • tert-Butyl N-methylcarbamate
  • N-Boc-N-methylethylenediamine

Uniqueness

tert-Butyl N-[[1-[methyl-(6-oxopiperidine-2-carbonyl)amino]cyclobutyl]methyl]carbamate is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of the cyclobutyl and piperidine moieties, along with the carbamate group, makes it a versatile compound for various applications.

Properties

IUPAC Name

tert-butyl N-[[1-[methyl-(6-oxopiperidine-2-carbonyl)amino]cyclobutyl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3O4/c1-16(2,3)24-15(23)18-11-17(9-6-10-17)20(4)14(22)12-7-5-8-13(21)19-12/h12H,5-11H2,1-4H3,(H,18,23)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDAGEWGJEKHURD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCC1)N(C)C(=O)C2CCCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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